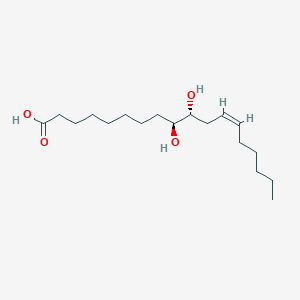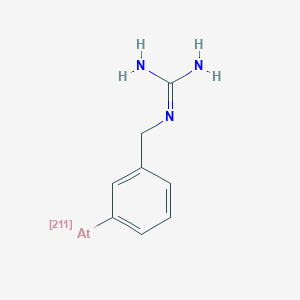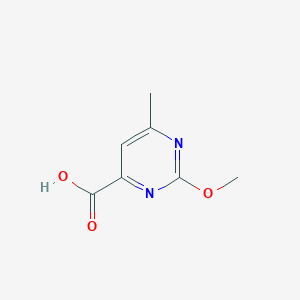
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid is a hydroxy fatty acid that belongs to the class of organic compounds known as lineolic acids and derivatives. This compound is characterized by the presence of two hydroxy groups at positions 9 and 10 and a double bond at position 12 in the octadecenoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid can be achieved through several methods. One common approach involves the oxidation of linoleic acid using specific oxidizing agents under controlled conditions. The reaction typically requires the presence of catalysts to ensure the stereoselective formation of the desired hydroxy groups at the 9 and 10 positions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes, where enzymes such as lipoxygenases are used to catalyze the oxidation of linoleic acid. This method is preferred due to its high specificity and efficiency in producing the desired stereoisomer. Additionally, chemical synthesis methods involving selective oxidation and reduction steps are also employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form keto derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to hydrogen atoms, forming saturated derivatives.
Substitution: The hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include keto derivatives, saturated fatty acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Medicine: Research has shown its potential in anti-inflammatory and antioxidant therapies.
Industry: It is used in the production of bio-based materials and as an intermediate in the synthesis of other valuable compounds[][4].
Wirkmechanismus
The mechanism of action of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to lipid metabolism and inflammation. By binding to these receptors, the compound can modulate various physiological processes, including cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
- (9S,10R,12Z,15Z)-9,10-Dihydroxy-12,15-octadecadienoic acid
- (9S,10R)-dihydroxyoctadecanoic acid
Uniqueness
Compared to similar compounds, (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid is unique due to its specific stereochemistry and the presence of both hydroxy groups and a double bond.
Eigenschaften
CAS-Nummer |
263399-34-4 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(Z,9R,10R)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17-/m1/s1 |
InChI-Schlüssel |
XEBKSQSGNGRGDW-GJWDQICYSA-N |
SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Isomerische SMILES |
CCCCC/C=C\C[C@H]([C@@H](CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
Leukotoxin diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
